O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine)
Description
O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is a polyether-based bifunctional compound characterized by a 17-carbon backbone interspersed with five oxygen atoms (at positions 3,6,9,12,15) and hydroxylamine (-NHOH) groups at both termini. This structure confers unique reactivity, particularly in crosslinking applications and coordination chemistry, due to the nucleophilic and redox-active nature of hydroxylamine.
Properties
Molecular Formula |
C12H28N2O7 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
O-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C12H28N2O7/c13-20-11-9-18-7-5-16-3-1-15-2-4-17-6-8-19-10-12-21-14/h1-14H2 |
InChI Key |
FGWMKAWTYWONHC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCON)OCCOCCOCCON |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule consists of a 17-atom PEG backbone (3,6,9,12,15-pentaoxaheptadecane) terminated by hydroxylamine groups. Key challenges include:
Synthesis Strategies
Direct Nucleophilic Substitution with Hydroxylamine
A two-step approach mirrors methods for PEG-bis-amine synthesis:
Activation of PEG Diol :
The terminal hydroxyl groups of 3,6,9,12,15-pentaoxaheptadecane-1,17-diol are converted to leaving groups (e.g., bromide or tosylate). For example, reaction with thionyl bromide (SOBr₂) yields the bis-bromide intermediate (3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis-bromide).Amination with Hydroxylamine :
The bis-bromide undergoes nucleophilic displacement with hydroxylamine. However, hydroxylamine’s poor nucleophilicity in aqueous solutions often necessitates alkaline conditions. A typical procedure involves:
Table 1: Direct Substitution Parameters
| Parameter | Value | Source |
|---|---|---|
| PEG bis-bromide | 67705-77-5 (CAS) | |
| Solvent | Methanol | |
| Base | Sodium methoxide | |
| Temperature | Reflux (65°C) | |
| Reaction Time | 12–24 hours |
Protected Hydroxylamine Reagents
To circumvent hydroxylamine’s instability, protected derivatives are employed:
O-Tetrahydro-2H-pyran-2-yl (THP) Hydroxylamine
- Synthesis :
THP-protected hydroxylamine (20 ) is prepared via acid-catalyzed reaction of hydroxylamine with 3,4-dihydro-2H-pyran. - Coupling :
The PEG bis-bromide reacts with 20 in polar aprotic solvents (e.g., DMF) under mild conditions (25–40°C). - Deprotection :
The THP groups are removed using HCl in dioxane/methanol, yielding the free bis-hydroxylamine. - Advantage : Higher yields (~70–80%) due to reduced side reactions.
O-Benzylhydroxylamine (BnONH₂)
Optimization and Mechanistic Insights
Solvent Effects
Base Selection
Characterization and Purity
Chemical Reactions Analysis
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:
Oxidation: The hydroxylamine groups can be oxidized to nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, leading to the formation of N-alkylated products.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Scientific Research Applications
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry due to its ability to form stable linkages between polymer chains.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and solubility.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) involves its ability to form stable covalent bonds with various molecular targets. The hydroxylamine groups can react with carbonyl-containing compounds, such as aldehydes and ketones, to form oximes. This reactivity is exploited in the modification of biomolecules and the stabilization of reactive intermediates in chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine), highlighting differences in terminal groups, applications, and physicochemical properties:
Reactivity and Functional Differences
- Bis-amine (72236-26-1) : Primarily used in polymer synthesis due to its amine termini, which react with epoxides, isocyanates, or carbonyl groups. Its hygroscopic nature necessitates inert storage conditions .
- Bis-bromide (67705-77-5) : Acts as an alkylating agent, enabling nucleophilic substitution reactions. Its applications are more niche compared to the bis-amine variant .
- Bis-azide (356046-26-9) : Utilized in click chemistry via azide-alkyne cycloaddition, offering high selectivity and stability in bioconjugation .
- Target Compound (Bis-hydroxylamine) : The hydroxylamine groups (-NHOH) are redox-active, enabling participation in Fenton-like reactions or coordination with transition metals (e.g., Fe³⁺, Cu²⁺). This property is absent in amine or azide analogs and could be exploited in catalytic or biomedical contexts .
Biological Activity
O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is a compound with significant potential in biological applications. Its structure includes multiple ether linkages, which contribute to its unique properties and biological activity. This article explores the compound's biological activity through various studies and research findings.
- Molecular Formula : C12H28N2O7
- Molecular Weight : 312.36 g/mol
- CAS Number : 894414-82-5
The biological activity of O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is primarily attributed to its ability to form stable complexes with various biomolecules. Hydroxylamines are known to participate in redox reactions and can modify proteins and nucleic acids. This reactivity may lead to changes in cellular signaling pathways and metabolic processes.
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that hydroxylamine derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. A study demonstrated that O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) effectively reduced lipid peroxidation in a cellular model .
- Cytotoxicity Studies : In vitro cytotoxicity assays showed that this compound could selectively induce apoptosis in cancer cell lines while sparing normal cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
- Cellular Uptake : The compound's hydrophilic nature facilitates its uptake into cells via endocytosis. Studies using fluorescence microscopy have confirmed the intracellular localization of the compound within endosomal compartments .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Hydroxylamine Derivatives
| Compound Name | Molecular Weight | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) | 312.36 g/mol | High | Moderate |
| Hydroxylamine | 61.06 g/mol | Moderate | Low |
| N-Acetylhydroxylamine | 115.13 g/mol | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
